1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

Catalog No.
S757508
CAS No.
13595-25-0
M.F
C24H26O2
M. Wt
346.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

CAS Number

13595-25-0

Product Name

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

IUPAC Name

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol

Molecular Formula

C24H26O2

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3

InChI Key

PVFQHGDIOXNKIC-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O

Potential Endocrine Disruptor:

Similar to BPA, BPM can mimic the hormone estrogen, raising concerns about its potential to disrupt the endocrine system. Studies have shown that BPM can bind to estrogen receptors and activate estrogen-responsive genes in laboratory settings, although the potency is generally lower compared to BPA [, ]. Further research is needed to understand the potential consequences of this binding in humans.

Environmental Applications:

BPM has been explored for various environmental applications due to its unique properties. For instance, research suggests its potential use in:

  • Microplastics detection: BPM can be incorporated into microplastics as a tracer, allowing for easier detection and quantification in environmental samples [].
  • Bioremediation: Studies suggest that BPM can enhance the effectiveness of certain bacteria in degrading environmental pollutants [].

Material Science Applications:

The ability of BPM to form strong bonds with other molecules makes it valuable in material science research. Potential applications include:

  • Development of new polymers: BPM can be used as a building block for creating novel polymers with desired properties like heat resistance and flame retardancy [].
  • Enhancing the properties of existing materials: BPM can be incorporated into existing materials like epoxy resins to improve their mechanical strength and durability [].

Ongoing Research:

While BPM is increasingly used as a BPA alternative, research on its potential health effects and environmental impact is still developing. Ongoing research areas include:

  • Understanding the full spectrum of potential health effects: Further studies are needed to investigate the long-term consequences of BPM exposure on various organ systems and potential developmental effects.
  • Assessing environmental fate and risks: Research is crucial to understand how BPM behaves in the environment, its potential for bioaccumulation, and its interaction with other environmental contaminants.

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, also known as Bisphenol M, is a chemical compound with the molecular formula C24H26O2 and a molecular weight of 346.47 g/mol. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two 4-hydroxyphenyl-2-propyl groups at the 1 and 3 positions. The presence of hydroxy groups contributes to its potential reactivity and biological activity. It is typically found in crystalline form, with a melting point ranging from 135 to 139 °C and a boiling point of approximately 495.9 °C at standard atmospheric pressure .

  • Like BPA, BPM can mimic the hormone estrogen. However, the extent of its estrogenic activity is debated [, ]. More research is needed to understand its specific mechanism within biological systems.
  • Toxicity: Studies suggest BPM might have lower estrogenic activity compared to BPA []. However, some research indicates it can still disrupt hormonal activity and potentially affect development and reproduction [].
  • Other hazards: Limited data exists on specific hazards associated with BPM. However, as with most chemicals, proper handling practices are recommended to avoid inhalation, ingestion, or skin contact.

The chemical behavior of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene is influenced by its functional groups. It can undergo various reactions typical of phenolic compounds:

  • Esterification: Reaction with acids to form esters.
  • Etherification: Formation of ethers through reactions with alcohols.
  • Oxidation: Hydroxy groups can be oxidized to form quinones or other oxygenated derivatives.

These reactions are significant in synthetic applications and in modifying the compound for specific uses.

Research indicates that 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene exhibits notable biological activities, particularly in the context of endocrine disruption. Its structural similarity to bisphenol A suggests potential interactions with estrogen receptors, which may lead to estrogenic effects in biological systems. Studies have highlighted its ability to influence cell proliferation and differentiation, particularly in hormone-sensitive tissues .

Additionally, its antioxidant properties have been noted, which may contribute to protective effects against oxidative stress in various biological contexts.

The synthesis of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene can be achieved through several methods:

  • Reaction of Phenol Derivatives: One common method involves the reaction of 1,3-Di(2-hydroxy-2-propyl)benzene with phenol under acidic conditions. The process typically occurs at temperatures between 40-100 °C, where phenol is added dropwise to the reaction mixture containing the dihydroxy compound and an acid catalyst .
  • Catalytic Processes: Catalysts such as hydrochloric acid facilitate the formation of adducts between phenolic compounds and propyl derivatives, enhancing yield and selectivity.
  • Crystallization Techniques: Post-reaction, the product is often crystallized from the reaction mixture using hot water to isolate the desired compound effectively.

1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene finds applications across various fields:

  • Polymer Industry: Utilized as a monomer in the production of high-performance polymers and resins due to its thermal stability and mechanical properties.
  • Pharmaceuticals: Its biological activity makes it a candidate for research in drug development, particularly in endocrine-related therapies.
  • Antioxidant Additives: Employed as an antioxidant in various formulations to enhance stability against oxidative degradation.

Interaction studies involving 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene primarily focus on its endocrine-disrupting potential. Research has shown that it can bind to estrogen receptors, mimicking estrogen's effects in biological systems. This interaction raises concerns regarding its safety in consumer products and environmental exposure . Further studies are needed to elucidate the full spectrum of its interactions within biological systems.

Several compounds share structural similarities with 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Bisphenol ATwo hydroxyphenyl groupsWell-known endocrine disruptor; widely studied
Bisphenol SSulfonated variant of Bisphenol ALess estrogenic activity compared to Bisphenol A
4,4'-Isopropylidene diphenol (BPAF)Contains isopropylidene groupExhibits higher toxicity than Bisphenol A
4,4'-Dihydroxydiphenyl sulfoneContains sulfone groupDifferent reactivity profile due to sulfone

The unique aspect of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene lies in its specific arrangement of hydroxy groups and propyl chains, which may confer distinct biological activities compared to other bisphenols while maintaining beneficial properties for industrial applications.

XLogP3

6.1

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

13595-25-0

Wikipedia

Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-

General Manufacturing Information

Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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